molecular formula C18H18INO3 B12481349 4-[(4-Iodophenyl)amino]-2-(3-methylbenzyl)-4-oxobutanoic acid

4-[(4-Iodophenyl)amino]-2-(3-methylbenzyl)-4-oxobutanoic acid

Cat. No.: B12481349
M. Wt: 423.2 g/mol
InChI Key: VWVVBGAYYSEVCE-UHFFFAOYSA-N
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Description

3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID is an organic compound with a complex structure that includes both iodophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the iodophenyl group: This can be achieved through iodination of a phenyl ring using iodine and an oxidizing agent such as nitric acid.

    Formation of the methylphenyl group: This involves the alkylation of a phenyl ring with a methyl group using reagents like methyl iodide and a base such as potassium carbonate.

    Coupling of the iodophenyl and methylphenyl groups: This step involves the formation of a carbamoyl linkage between the two aromatic rings, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of the propanoic acid moiety: This can be achieved through a series of reactions including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenols or substituted aromatic compounds.

Scientific Research Applications

3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-BROMOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID
  • 3-[(4-CHLOROPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID
  • 3-[(4-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID

Uniqueness

The presence of the iodophenyl group in 3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID makes it unique compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C18H18INO3

Molecular Weight

423.2 g/mol

IUPAC Name

4-(4-iodoanilino)-2-[(3-methylphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C18H18INO3/c1-12-3-2-4-13(9-12)10-14(18(22)23)11-17(21)20-16-7-5-15(19)6-8-16/h2-9,14H,10-11H2,1H3,(H,20,21)(H,22,23)

InChI Key

VWVVBGAYYSEVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)NC2=CC=C(C=C2)I)C(=O)O

Origin of Product

United States

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